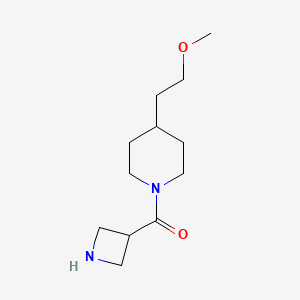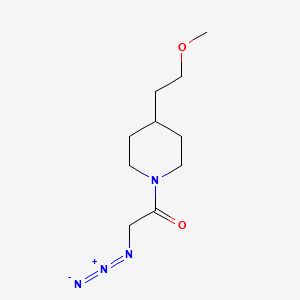
氮杂环丁-3-基(4-(2-甲氧基乙基)哌啶-1-基)甲苯酮
描述
Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和转化
氮杂环丁-3-基(4-(2-甲氧基乙基)哌啶-1-基)甲苯酮及其相关化合物一直是各种研究的主题,重点是它们的合成和转化为其他化学结构。例如,研究详细阐述了从某些氮杂环丁-2-酮合成新型 3-氧代哌啶-2-酮,展示了一种将这些化合物转化为哌啶和吡咯烷的方法,突出了它们作为化学合成中中间体的潜力 (Dejaegher 等人,2008)。其他研究探索了特定氮杂环丁-2-酮的不对称合成以及它们转化为功能化哌嗪和 1,4-二氮杂环戊烷 (Dekeukeleire 等人,2012)。
化学性质和机理见解
还对氮杂环丁-2-酮的重排进行了研究,以生成高度功能化的化合物,详细了解了反应机理和这些化合物的性质 (Dejaegher 和 de Kimpe,2004)。此外,将 2-氮杂环丁酮作为金属促进降解中钳位配体的先驱物进行的研究,有助于我们了解它们的结构和光谱性质,为配位化学领域增加了有价值的信息 (Casarrubios 等人,2015)。
药物化学和生物活性
在药物化学领域,氮杂环丁-3-基(4-(2-甲氧基乙基)哌啶-1-基)甲苯酮衍生物已被评估其在各种生物活性中的潜力。其中值得注意的是对对映纯 N-(二茂铁甲基)氮杂环丁-2-基(二苯基)甲醇的评估,发现它是一种很有前途的不对称加成反应催化剂,表明其在生产手性化合物中具有潜在的适用性 (Wang 等人,2008)。其他研究探索了新型吡啶衍生物的合成和抗菌活性,突出了这些化合物对各种细菌和真菌菌株的生物活性 (Patel 等人,2011)。
作用机制
Target of Action
Compounds with similar structures have been reported to interact with various proteins and enzymes
Mode of Action
The presence of an amine group in the structure suggests potential for peptide coupling reactions .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit antimicrobial and antifungal activities, suggesting potential effects on pathways related to microbial growth and survival .
Result of Action
Compounds with similar structures have been reported to exhibit antimicrobial and antifungal activities , suggesting potential effects on microbial cell structures and functions.
生化分析
Biochemical Properties
Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain oxidoreductase enzymes, influencing their activity . The nature of these interactions often involves hydrophobic interactions and hydrogen bonding, which stabilize the enzyme-inhibitor complex .
Cellular Effects
The effects of Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone on different cell types and cellular processes are profound. It has shown cytotoxic activity against various cancer cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells . This compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. These changes can lead to apoptosis or cell cycle arrest in cancer cells .
Molecular Mechanism
At the molecular level, Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone exerts its effects through specific binding interactions with biomolecules. It has been shown to bind to the colchicine binding site of tubulin, inhibiting its polymerization . This inhibition disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. Additionally, it may interact with other proteins and enzymes, either inhibiting or activating them, thereby altering gene expression and cellular functions .
Temporal Effects in Laboratory Settings
The temporal effects of Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone in laboratory settings have been studied to understand its stability and long-term effects. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro studies has shown sustained cytotoxic effects on cancer cells, indicating its potential for prolonged therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone vary with different dosages. At lower doses, it exhibits therapeutic effects with minimal toxicity. At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization for safe and effective use in therapeutic applications.
Metabolic Pathways
Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter metabolite levels, impacting the overall metabolic profile of the compound .
Transport and Distribution
The transport and distribution of Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with membrane transporters, facilitating its uptake and distribution within cells . This compound tends to accumulate in certain tissues, which may influence its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone is critical for its activity and function. It has been found to localize primarily in the cytoplasm, where it interacts with various cellular components . Post-translational modifications and targeting signals may direct it to specific compartments or organelles, influencing its biochemical and cellular effects .
属性
IUPAC Name |
azetidin-3-yl-[4-(2-methoxyethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-16-7-4-10-2-5-14(6-3-10)12(15)11-8-13-9-11/h10-11,13H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYTUSBWYWDBRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CCN(CC1)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-azido-1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1476952.png)







